(2Z)-1-(3-methylphenyl)-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}hydrazine
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Overview
Description
5-(3-Nitrophenyl)-2-furaldehyde 2-(3-methylphenyl)hydrazone is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-nitrophenyl)-2-furaldehyde 2-(3-methylphenyl)hydrazone typically involves the condensation reaction between 5-(3-nitrophenyl)-2-furaldehyde and 2-(3-methylphenyl)hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(3-Nitrophenyl)-2-furaldehyde 2-(3-methylphenyl)hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
Oxidation: Formation of nitro-oxide derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aromatic derivatives.
Scientific Research Applications
5-(3-Nitrophenyl)-2-furaldehyde 2-(3-methylphenyl)hydrazone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 5-(3-nitrophenyl)-2-furaldehyde 2-(3-methylphenyl)hydrazone involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the hydrazone linkage can interact with biological macromolecules. These interactions can lead to various biological effects, including enzyme inhibition or modulation of cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Nitrophenyl)-2-furaldehyde 2-(3-methylphenyl)hydrazone
- 5-(3-Nitrophenyl)-2-furaldehyde 2-(4-methylphenyl)hydrazone
- 5-(3-Nitrophenyl)-2-furaldehyde 2-(3-ethylphenyl)hydrazone
Uniqueness
5-(3-Nitrophenyl)-2-furaldehyde 2-(3-methylphenyl)hydrazone is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both nitro and methyl groups can enhance its potential as a versatile intermediate in organic synthesis and its biological properties.
Properties
Molecular Formula |
C18H15N3O3 |
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Molecular Weight |
321.3 g/mol |
IUPAC Name |
3-methyl-N-[(Z)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]aniline |
InChI |
InChI=1S/C18H15N3O3/c1-13-4-2-6-15(10-13)20-19-12-17-8-9-18(24-17)14-5-3-7-16(11-14)21(22)23/h2-12,20H,1H3/b19-12- |
InChI Key |
GRXQUVFNMMHIGD-UNOMPAQXSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)N/N=C\C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=CC=C1)NN=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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